molecular formula C8H12O4S B13334870 5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid

5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13334870
M. Wt: 204.25 g/mol
InChI Key: XWKNIORWYSANPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spiro Center: The initial step involves the formation of the spiro center through a cyclization reaction.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid is unique due to its specific spiro structure and the position of the methanesulfonyl and carboxylic acid groups. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

5-methylsulfonylspiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C8H12O4S/c1-13(11,12)8(6(9)10)4-7(5-8)2-3-7/h2-5H2,1H3,(H,9,10)

InChI Key

XWKNIORWYSANPL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC2(C1)CC2)C(=O)O

Origin of Product

United States

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